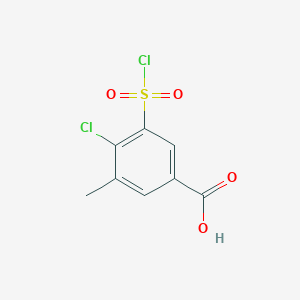

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid

Übersicht

Beschreibung

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O4S It is a derivative of benzoic acid, featuring both chloro and chlorosulfonyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid typically involves the chlorosulfonation of 4-chloro-5-methylbenzoic acid. The reaction is carried out by treating 4-chloro-5-methylbenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C8H7ClO2+ClSO3H→C8H6Cl2O4S+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions, such as temperature and concentration, are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro and chlorosulfonyl groups participate in nucleophilic substitution reactions.

Chloro Group Substitution

-

Reacts with amines (e.g., ethylenediamine) in polar aprotic solvents like dichloromethane to form amino derivatives.

-

Example: Substitution with aniline yields 4-anilino-3-(chlorosulfonyl)-5-methylbenzoic acid.

Chlorosulfonyl Group Substitution

-

The chlorosulfonyl group (-SO₂Cl) reacts with alcohols or amines to form sulfonate esters or sulfonamides, respectively.

-

For sulfonamide synthesis, reactions with primary/secondary amines (e.g., piperidine) in tetrahydrofuran (THF) at 0–25°C produce sulfonamides.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under standard conditions:

-

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate.

-

Subsequent reaction with alcohols (e.g., methanol, ethanol) produces methyl or ethyl esters.

-

Example: Reaction with methanol yields methyl 4-chloro-3-(chlorosulfonyl)-5-methylbenzoate.

Hydrolysis Reactions

Chlorosulfonyl Group Hydrolysis

-

In aqueous acidic or basic conditions, the -SO₂Cl group hydrolyzes to -SO₃H.

-

Acidic hydrolysis (e.g., H₂O/HCl) yields 4-chloro-3-sulfo-5-methylbenzoic acid.

Carboxylic Acid Derivative Hydrolysis

-

Esters or amides revert to the parent acid under hydrolytic conditions (e.g., NaOH/H₂O or HCl/H₂O).

Electrophilic Aromatic Substitution

The methyl group directs electrophilic substitution at the para position relative to itself:

-

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 6-position .

-

Halogenation (e.g., bromination) occurs under FeBr₃ catalysis .

Reduction Reactions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in developing drugs that target specific biological pathways.

- Case Study: It has been employed in synthesizing indapamide, a medication used for hypertension and edema management. The compound's unique functional groups enhance its reactivity, making it suitable for further transformations into active pharmaceutical ingredients (APIs) .

Agrochemical Synthesis

This compound serves as a building block in agrochemicals, including herbicides and insecticides. Its chlorosulfonyl group is particularly valuable for enhancing the biological activity of these chemicals.

- Example Application: In the formulation of selective herbicides, the compound's ability to modify plant metabolism is exploited to improve efficacy while minimizing environmental impact .

Enzyme Inhibition Studies

In biochemical research, this compound is used to investigate enzyme inhibition mechanisms. Its electrophilic nature allows it to interact with nucleophilic sites on enzymes, providing insights into enzyme function and regulation.

- Research Insight: Studies have demonstrated its potential as an inhibitor for specific enzymes involved in metabolic pathways, contributing to the understanding of drug interactions at the molecular level .

Production of Specialty Chemicals

The compound is also applied in manufacturing specialty chemicals, including dyes and pigments. Its reactive functional groups facilitate various chemical reactions necessary for producing complex organic molecules.

| Application Area | Specific Use Case |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Building block for herbicides/insecticides |

| Biochemical Research | Enzyme inhibitor studies |

| Specialty Chemicals | Production of dyes and pigments |

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid involves its interaction with nucleophiles due to the presence of electrophilic chloro and chlorosulfonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-3-(chlorosulfonyl)benzoic acid

- 4-Chloro-3-(methylsulfonyl)benzoic acid

- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

Uniqueness

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is unique due to the presence of both chloro and chlorosulfonyl groups on the same aromatic ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its methyl group also influences its chemical behavior and applications compared to similar compounds.

Biologische Aktivität

Overview

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid (CAS No. 1423024-38-7) is an organic compound characterized by the presence of both chloro and chlorosulfonyl functional groups on a benzoic acid derivative. This unique structure contributes to its biological activity, particularly its interactions with nucleophiles and potential applications in medicinal chemistry.

- Molecular Formula : C8H6Cl2O4S

- Molecular Weight : 251.1 g/mol

- Structure : The compound features a chlorosulfonyl group (-SO2Cl) and a chloro group (-Cl) attached to the aromatic ring, which enhances its electrophilic character.

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to react with nucleophiles such as amino acids, proteins, and other biomolecules. This interaction can lead to:

- Nucleophilic Substitution Reactions : The chloro and chlorosulfonyl groups can be substituted by various nucleophiles, potentially inhibiting enzyme activity or altering receptor functions.

- Formation of Derivatives : The compound can undergo reduction and oxidation reactions, leading to the formation of biologically active derivatives that may exhibit enhanced pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have shown that sulfonamide derivatives can inhibit the growth of Gram-positive bacteria, suggesting that this compound may also possess similar activities .

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Enterococcus faecium | 10 |

| Compound C | Bacillus subtilis | 9 |

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have demonstrated that certain derivatives of this compound can induce cytotoxic effects in various cell lines. These studies are crucial for evaluating the safety profile of compounds intended for therapeutic use .

Case Studies

- Immunostimulatory Potential : In murine studies, compounds derived from similar scaffolds were evaluated for their ability to enhance immune responses. The incorporation of such compounds as adjuvants showed promise in boosting antigen-specific antibody titers when used alongside established adjuvants like monophosphoryl lipid A (MPLA) .

- Toxicological Assessments : In vivo studies have been conducted to assess the toxicity profile of related compounds in animal models. Results indicated that while some derivatives exhibited moderate toxicity, others showed significantly lower toxicity compared to their parent compounds .

Research Applications

This compound is explored for various applications:

- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors.

- Chemical Synthesis : Utilized in the development of agrochemicals and dyes due to its reactive functional groups.

- Biological Research : Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Eigenschaften

IUPAC Name |

4-chloro-3-chlorosulfonyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXKUHAQOFLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.